Cas no 21691-52-1 (tert-butyl (2R)-2-amino-3-methylbutanoate)

tert-butyl (2R)-2-amino-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl 2-amino-3-methylbutanoate
- tert-butyl (2R)-2-amino-3-methylbutanoate
- (R)-tert-Butyl2-amino-3-methylbutanoate
- D-valine tert-butyl ester
- AKOS017529320
- DTXSID70426132
- 21691-52-1
- (D)-valine, teri-butyl ester
- D-Valine t-butyl ester
- (D)-valine-t-butyl ester
- tert-butyl D-valinate
- H-D-Val-OtBu
- CS-0273273
- (R)-Valine t-butyl ester
- D-Valine, 1,1-dimethylethyl ester
- (D)-valine, tert-butyl ester
- SCHEMBL919727
- EN300-148528
- RJBVJBGFJIHJSZ-SSDOTTSWSA-N
-
- MDL: MFCD21234592
- インチ: InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m1/s1
- InChIKey: RJBVJBGFJIHJSZ-SSDOTTSWSA-N
- ほほえんだ: CC(C)[C@H](C(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 52.3Ų
tert-butyl (2R)-2-amino-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D238090-1g |
(R)-tert-Butyl 2-amino-3-methylbutanoate |
21691-52-1 | 95% | 1g |
$785 | 2024-08-03 | |
Chemenu | CM192016-1g |
tert-butyl D-valinate |
21691-52-1 | 95% | 1g |
$380 | 2024-07-18 | |
Enamine | EN300-148528-1.0g |
tert-butyl (2R)-2-amino-3-methylbutanoate |
21691-52-1 | 1g |
$29.0 | 2023-06-06 | ||
Enamine | EN300-148528-1000mg |
tert-butyl (2R)-2-amino-3-methylbutanoate |
21691-52-1 | 1000mg |
$29.0 | 2023-09-28 | ||
Enamine | EN300-148528-250mg |
tert-butyl (2R)-2-amino-3-methylbutanoate |
21691-52-1 | 250mg |
$27.0 | 2023-09-28 | ||
Enamine | EN300-148528-500mg |
tert-butyl (2R)-2-amino-3-methylbutanoate |
21691-52-1 | 500mg |
$28.0 | 2023-09-28 | ||
Enamine | EN300-148528-2500mg |
tert-butyl (2R)-2-amino-3-methylbutanoate |
21691-52-1 | 2500mg |
$32.0 | 2023-09-28 | ||
Enamine | EN300-148528-5000mg |
tert-butyl (2R)-2-amino-3-methylbutanoate |
21691-52-1 | 5000mg |
$37.0 | 2023-09-28 | ||
Enamine | EN300-148528-50mg |
tert-butyl (2R)-2-amino-3-methylbutanoate |
21691-52-1 | 50mg |
$25.0 | 2023-09-28 | ||
Enamine | EN300-148528-100mg |
tert-butyl (2R)-2-amino-3-methylbutanoate |
21691-52-1 | 100mg |
$26.0 | 2023-09-28 |
tert-butyl (2R)-2-amino-3-methylbutanoate 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
tert-butyl (2R)-2-amino-3-methylbutanoateに関する追加情報
tert-butyl (2R)-2-amino-3-methylbutanoate (CAS No. 21691-52-1): A Comprehensive Overview
tert-butyl (2R)-2-amino-3-methylbutanoate (CAS No. 21691-52-1) is a chiral compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tert-butyl (R)-alaninate, is a protected amino acid derivative that plays a crucial role in the synthesis of various biologically active molecules and pharmaceuticals. Its unique stereochemistry and chemical properties make it an essential building block in the development of chiral drugs and intermediates.
The tert-butyl protecting group in tert-butyl (2R)-2-amino-3-methylbutanoate provides stability and protection for the amino group during synthetic transformations, allowing for selective functionalization and manipulation of the molecule. This protection is particularly important in multistep syntheses where the integrity of the amino group must be maintained to achieve the desired final product.
Recent advancements in chiral synthesis have further highlighted the importance of tert-butyl (2R)-2-amino-3-methylbutanoate. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers utilized the chiral center and protected amino group to achieve high enantioselectivity and yield, resulting in compounds with potent antiviral activity against a range of viral pathogens.
In addition to its applications in antiviral drug development, tert-butyl (2R)-2-amino-3-methylbutanoate has also been explored for its potential in cancer therapy. A study published in the Journal of Organic Chemistry reported the synthesis of a series of tert-butyl (R)-alaninate derivatives that exhibited significant anticancer activity against various cancer cell lines. The researchers attributed this activity to the ability of these derivatives to disrupt specific cellular pathways involved in cancer progression.
The physical and chemical properties of tert-butyl (2R)-2-amino-3-methylbutanoate are well-characterized, making it a reliable choice for synthetic chemists. It is a white crystalline solid with a melting point of approximately 75°C and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its stability under various reaction conditions ensures consistent performance in synthetic processes.
The synthesis of tert-butyl (2R)-2-amino-3-methylbutanoate typically involves the reaction of (R)-alanine with tert-butyl chloroformate or tert-butyldimethylsilyl chloride under controlled conditions. The resulting protected amino acid can then be further functionalized using standard organic chemistry techniques to produce a wide range of derivatives with diverse biological activities.
In terms of safety and handling, tert-butyl (2R)-2-amino-3-methylbutanoate is generally considered safe when proper laboratory protocols are followed. However, as with any chemical compound, it is important to handle it with care and use appropriate personal protective equipment to minimize exposure risks.
The future prospects for tert-butyl (2R)-2-amino-3-methylbutanoate are promising. Ongoing research continues to uncover new applications for this versatile compound, particularly in the areas of drug discovery and development. As synthetic methods become more efficient and cost-effective, it is likely that we will see increased use of tert-butyl (R)-alaninate in the production of novel therapeutics.
In conclusion, tert-butyl (2R)-2-amino-3-methylbutanoate (CAS No. 21691-52-1) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique properties make it an essential tool for synthetic chemists working on the development of new drugs and biologically active molecules. As research continues to advance, it is expected that this compound will play an increasingly important role in addressing some of the most pressing challenges in healthcare.
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